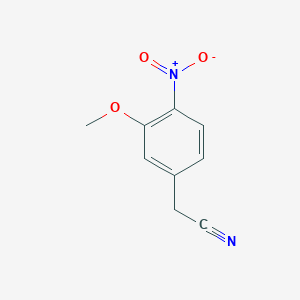

2-(3-Methoxy-4-nitrophenyl)acetonitrile

Übersicht

Beschreibung

“2-(3-Methoxy-4-nitrophenyl)acetonitrile” is a chemical compound with the CAS Number: 104103-16-4 . It has a molecular weight of 192.17 . The IUPAC name for this compound is (3-methoxy-4-nitrophenyl)acetonitrile .

Molecular Structure Analysis

The InChI code for “2-(3-Methoxy-4-nitrophenyl)acetonitrile” is 1S/C9H8N2O3/c1-14-9-6-7(4-5-10)2-3-8(9)11(12)13/h2-3,6H,4H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

“2-(3-Methoxy-4-nitrophenyl)acetonitrile” is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen

Organic Synthesis Intermediary

2-(3-Methoxy-4-nitrophenyl)acetonitrile: is a valuable intermediate in organic synthesis. Its molecular structure allows for various chemical reactions, making it a versatile building block for synthesizing complex organic compounds. The nitro group can undergo reduction reactions to form amines, which are pivotal in creating pharmaceuticals, agrochemicals, and dyes .

Material Science

In material science, this compound can be used to develop novel materials with specific properties. For instance, its incorporation into polymers can enhance their thermal stability and mechanical strength. It can also serve as a precursor for the synthesis of conductive materials due to its potential to form extended π-conjugated systems .

Chemical Synthesis Catalyst

The methoxy and nitro groups in 2-(3-Methoxy-4-nitrophenyl)acetonitrile can act as electron-donating and electron-withdrawing groups, respectively. This dual functionality makes it an excellent ligand for metal-catalyzed reactions, potentially improving the efficiency and selectivity of chemical transformations .

Analytical Chemistry

This compound’s unique chemical properties make it suitable for use as a standard or reagent in analytical chemistry. It can be used in chromatographic methods to help identify and quantify other substances, particularly in complex mixtures .

Medicinal Chemistry

In medicinal chemistry, 2-(3-Methoxy-4-nitrophenyl)acetonitrile can be used to synthesize novel drug candidates. Its structure can be modified to create compounds with potential therapeutic effects against various diseases. The nitro group, in particular, is a common moiety in drugs that target bacterial infections and certain types of cancer .

Environmental Science

Due to its reactivity, this compound can be used in environmental science to study degradation processes and the environmental fate of nitroaromatic compounds. It can serve as a model compound in research on pollution remediation strategies .

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Eigenschaften

IUPAC Name |

2-(3-methoxy-4-nitrophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-14-9-6-7(4-5-10)2-3-8(9)11(12)13/h2-3,6H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDPPRCQJYOEPEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Methoxy-4-nitrophenyl)acetonitrile | |

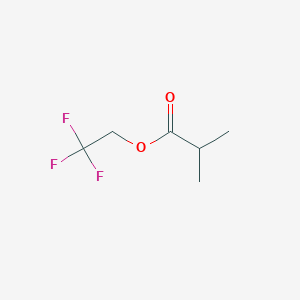

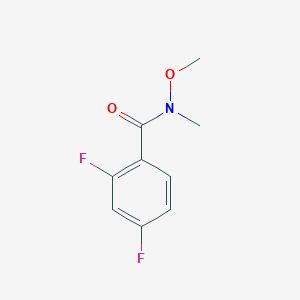

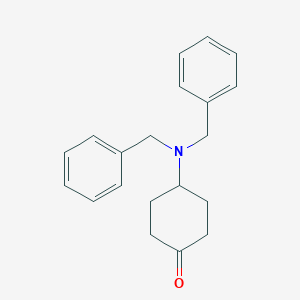

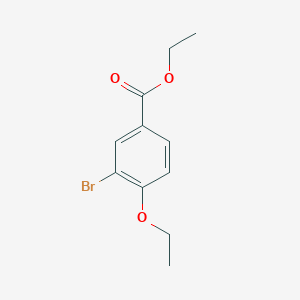

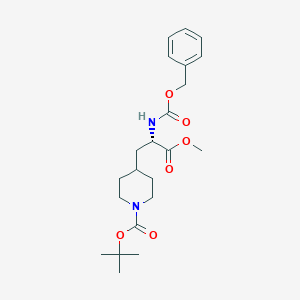

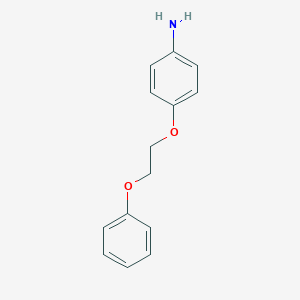

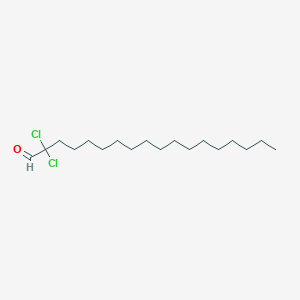

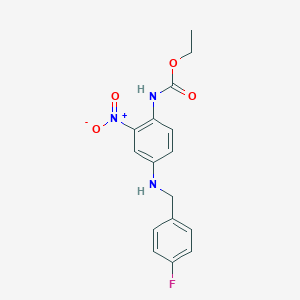

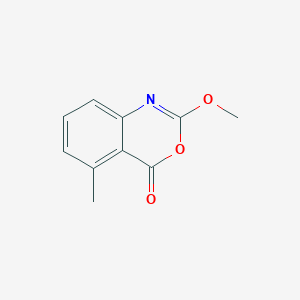

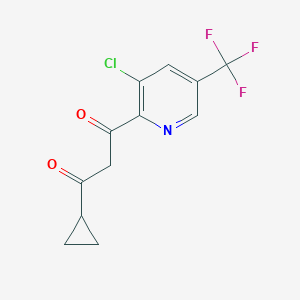

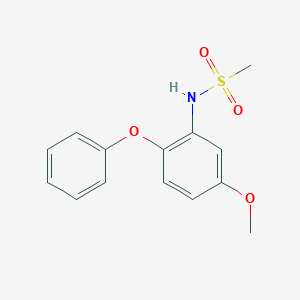

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3h)-one](/img/structure/B178025.png)

![2,5-Diazabicyclo[2.2.2]octane-3,6-dione](/img/structure/B178026.png)

![2,4-Dibromodibenzo[b,d]furan-3-amine](/img/structure/B178033.png)